molecular formula C18H19ClN2O5S B2707936 [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate CAS No. 1197903-76-6

[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate

Cat. No.: B2707936
CAS No.: 1197903-76-6
M. Wt: 410.87
InChI Key: NIMNBELIIFSLRP-UHFFFAOYSA-N
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Description

[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate is a complex organic molecule. It features a quinoline core structure, known for its presence in various pharmacologically active compounds. The combination of functional groups in this compound suggests it could have diverse applications in chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate typically involves multiple steps:

  • Formation of 2-chloroquinoline-4-carboxylate: : This is often synthesized through a nucleophilic aromatic substitution reaction.

  • Attachment of the oxoethyl group: : Using reagents like oxalyl chloride and a suitable amine, the oxoethyl group is attached to the quinoline ring.

  • Incorporation of the dioxothiolan moiety: : This usually involves the formation of a thioether linkage, possibly through a thiol-ene reaction.

  • Final coupling: : The final coupling step would involve linking the dioxothiolan-ethylamino group to the oxoethyl quinoline derivative under appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, large-scale synthesis would focus on optimizing yield and purity. This might involve:

  • Catalysis: : Use of specific catalysts to increase reaction efficiency.

  • Purification: : Techniques like crystallization, distillation, and chromatography to ensure high purity.

  • Automation: : Utilizing automated synthesis equipment to streamline production and reduce human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound might undergo oxidation reactions, particularly at the dioxothiolan ring.

  • Reduction: : Potential for reduction at various sites, depending on the functional groups involved.

  • Substitution: : Possible nucleophilic or electrophilic substitution reactions at the quinoline ring or the chloro substituent.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.

Major Products Formed

  • From oxidation: : Potential formation of sulfoxides or sulfones.

  • From reduction: : Alcohols or amines.

  • From substitution: : Varied functionalized quinoline derivatives.

Scientific Research Applications

This compound holds promise in several fields:

  • Chemistry: : As a versatile intermediate in synthetic organic chemistry.

  • Biology: : Potential use as a biochemical probe.

  • Medicine: : Possible development into a pharmaceutical agent, given the quinoline core.

  • Industry: : Use in material science or catalysis.

Mechanism of Action

The mechanism by which [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate exerts its effects would depend on its application. In a biological context, it might:

  • Interact with molecular targets: : Binding to proteins or enzymes.

  • Modulate pathways: : Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Compared to other quinoline derivatives, this compound stands out due to its unique combination of functional groups. Similar compounds might include:

  • Chloroquine: : Known for its antimalarial properties.

  • Quinoline-4-carboxylates: : Various derivatives used in medicinal chemistry.

While [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate shares some structural similarities, its unique functionalization with the dioxothiolan and oxoethyl groups sets it apart, potentially offering distinct reactivity and applications.

Hope this satisfies your scientific curiosity!

Properties

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-2-21(12-7-8-27(24,25)11-12)17(22)10-26-18(23)14-9-16(19)20-15-6-4-3-5-13(14)15/h3-6,9,12H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMNBELIIFSLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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